

Spectroscopic Analysis of 2,6-Dinitrobenzonitrile: A Comparative Guide to Structure Confirmation

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Compound of Interest

Compound Name: **2,6-Dinitrobenzonitrile**

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This guide provides a comprehensive comparison of the spectroscopic data for **2,6-Dinitrobenzonitrile** against structurally similar alternatives to confirm its chemical structure. The intended audience includes researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Comparative Spectroscopic Data

The structural confirmation of **2,6-Dinitrobenzonitrile** is achieved through a combined analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. A comparison with related compounds highlights the unique spectral features arising from its specific substitution pattern.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of **2,6-Dinitrobenzonitrile** is characterized by the presence of nitrile and nitro group vibrations. The table below compares the key IR absorption frequencies of **2,6-Dinitrobenzonitrile** with those of Benzonitrile and 1,3-Dinitrobenzene to illustrate the influence of the dinitro substitution on the benzonitrile core.

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
2,6-Dinitrobenzonitrile	~2230	C≡N stretch
	~1540 and ~1350	Asymmetric and Symmetric NO ₂ stretch
	~3100-3000	Aromatic C-H stretch
Benzonitrile[1]	2199[1]	C≡N stretch[1]
	~3100-3000	Aromatic C-H stretch
1,3-Dinitrobenzene[2]	~1530 and ~1350	Asymmetric and Symmetric NO ₂ stretch[2]
	~3100-3000	Aromatic C-H stretch

Note: Specific peak positions for **2,6-Dinitrobenzonitrile** can be found in the NIST Chemistry WebBook.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For **2,6-Dinitrobenzonitrile**, the symmetry of the molecule simplifies the ¹H NMR spectrum, which is expected to show a characteristic pattern for the three aromatic protons. The ¹³C NMR spectrum will show distinct signals for the carbon atoms, with the chemical shifts influenced by the electron-withdrawing nitro and nitrile groups.

¹H NMR Chemical Shifts (δ) in ppm

Compound	Aromatic Protons	Other Protons
2,6-Dinitrobenzonitrile	Expected multiplet	-
2,6-Dimethylbenzonitrile[1]	7.50 (t, $J = 7.4$ Hz, 1H), 6.98 (d, $J = 7.4$ Hz, 2H)[1]	2.51 (s, 6H)[1]

¹³C NMR Chemical Shifts (δ) in ppm

Compound	Aromatic Carbons	Other Carbons
2,6-Dinitrobenzonitrile	Expected signals	Expected C≡N signal
2,6-Dimethylbenzonitrile[1]	142.2, 132.1, 127.3, 113.3[1]	117.2 (C≡N), 20.7 (CH ₃)[1]
2-Methyl-6-nitrobenzonitrile[5]	Expected signals for substituted benzene ring	Expected C≡N and CH ₃ signals[5]

Note: Detailed experimental NMR data for **2,6-Dinitrobenzonitrile** was not readily available in the searched literature. The expected patterns are based on the known effects of the functional groups.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. For **2,6-Dinitrobenzonitrile**, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (193.12 g/mol).[6] The fragmentation pattern will be influenced by the presence of the nitro and nitrile groups.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2,6-Dinitrobenzonitrile	C ₇ H ₃ N ₃ O ₄ [6]	193.12[6]	193 (M ⁺)
2,4-Dinitrobenzonitrile[7]	C ₇ H ₃ N ₃ O ₄ [7]	193.12[7]	193 (M ⁺)
2,6-Dimethylbenzonitrile[8]	C ₉ H ₉ N[8]	131.17[8]	131 (M ⁺)
2,6-Dichlorobenzonitrile[9]	C ₇ H ₃ Cl ₂ N[9]	172.01[9]	172 (M ⁺)

Note: The mass spectrum for **2,6-Dinitrobenzonitrile** is available in the NIST Chemistry WebBook.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like **2,6-Dinitrobenzonitrile**.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared.
- **Instrument Setup:** The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet or the pure solvent is recorded.
- **Data Acquisition:** The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

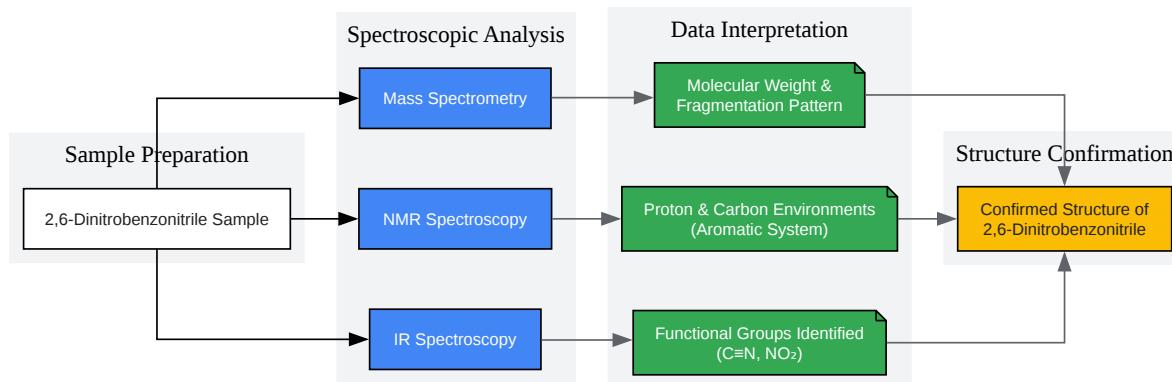
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for ^1H or ^{13}C nuclei. The sample tube is placed in the spectrometer's probe.
- **Data Acquisition:** The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The FID is then Fourier transformed to obtain the frequency-domain spectrum.
- **Data Analysis:** The chemical shifts, integration, and multiplicity of the signals in the ^1H NMR spectrum, and the chemical shifts in the ^{13}C NMR spectrum are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
- **Ionization:** The sample molecules are ionized in the ion source. Electron ionization (EI) is a common method for GC-MS.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain further structural information.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **2,6-Dinitrobenzonitrile** using a combination of spectroscopic techniques.



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Caption: Workflow for the spectroscopic confirmation of **2,6-Dinitrobenzonitrile**.

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